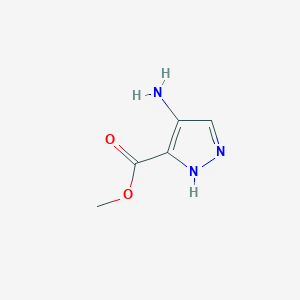

Methyl 4-amino-1H-pyrazole-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWFTIKDUFKYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360056-45-7 | |

| Record name | Methyl 4-amino-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Routes to Methyl 4 Amino 1h Pyrazole 3 Carboxylate and Its Derivatives

Classical and Contemporary Approaches for Pyrazole (B372694) Ring Synthesis

The formation of the pyrazole ring is the cornerstone of synthesizing methyl 4-amino-1H-pyrazole-3-carboxylate. Over the years, a range of methods from classical condensation reactions to modern multicomponent and cycloaddition strategies have been developed. mdpi.comresearchgate.net

Cyclization Reactions of Suitable Precursors

Cyclization reactions represent a fundamental approach to the pyrazole core, typically involving the reaction of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. nih.govmdpi.com These precursors can be readily synthesized and subsequently cyclized to form the pyrazole ring. A common strategy involves the use of β-ketoesters or their equivalents, which possess the necessary functionality to react with hydrazine.

For instance, the reaction of a suitably substituted β-ketoester with hydrazine hydrate (B1144303) can lead to the formation of a pyrazolone (B3327878) intermediate, which can then be further functionalized. While not a direct route to the title compound, this highlights the principle of using open-chain precursors for cyclization.

Table 1: Examples of Precursors for Pyrazole Synthesis via Cyclization

| Precursor Type | Reactant | Product | Reference |

| 1,3-Diketone | Acetylacetone | 3,5-Dimethylpyrazole | wikipedia.org |

| β-Ketoester | Ethyl acetoacetate | 3-Methyl-5-pyrazolone | beilstein-journals.org |

| α,β-Unsaturated Ketone | Chalcone | 1,3,5-Triphenyl-2-pyrazoline | nih.gov |

This table provides examples of common precursors and the resulting pyrazole or pyrazoline structures, illustrating the versatility of cyclization reactions.

Condensation Reactions in Pyrazole Formation

Condensation reactions are a classical and widely employed method for pyrazole synthesis. nih.govgoogle.com The most prominent example is the Knorr pyrazole synthesis, first reported in 1883, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. mdpi.comwikipedia.org This method's versatility allows for the preparation of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine. mdpi.com

In the context of this compound, a hypothetical precursor could be a derivative of a 1,3-dicarbonyl compound that already contains a nitrile or a masked amino group at the 2-position and a carboxylate or its precursor at the 1- or 3-position. The condensation with hydrazine would then lead to the desired pyrazole ring system. Multicomponent reactions, which combine several reactants in a single step, have emerged as a powerful modern extension of classical condensation reactions, offering increased efficiency and molecular diversity. beilstein-journals.orgrsc.org

Exploiting Hydrazine Derivatives in Pyrazole Annulation

The reaction of hydrazine and its derivatives with various organic substrates containing two electrophilic centers is a cornerstone of pyrazole synthesis. nih.govnih.gov The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or substituted hydrazines) is crucial as it determines the substituent at the N1 position of the pyrazole ring. For the synthesis of N-unsubstituted pyrazoles like this compound, hydrazine hydrate is the reagent of choice.

The reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives initially forms pyrazolines, which can then be oxidized to the corresponding pyrazoles. mdpi.com This two-step process provides an alternative route to the pyrazole core. The regioselectivity of the initial condensation of the hydrazine with the α,β-unsaturated system is a key factor in determining the final substitution pattern of the pyrazole ring.

Esterification Strategies for Carboxylate Functionality Introduction

The introduction of the methyl carboxylate group at the 3-position of the pyrazole ring is a critical step in the synthesis of the title compound. This can be achieved either by incorporating the ester functionality into one of the starting materials or by esterifying a pyrazole-3-carboxylic acid intermediate.

Table 2: Common Esterification Methods for Pyrazole Carboxylic Acids

| Method | Reagents | Conditions | Reference |

| Fischer-Speier Esterification | Methanol (B129727), H₂SO₄ (cat.) | Reflux | researchgate.net |

| Acid Chloride Formation | SOCl₂, then Methanol | Room Temperature | dergipark.org.tr |

| Alkylation of Carboxylate Salt | Methyl Iodide, Base | Room Temperature | nih.gov |

This table summarizes common laboratory methods for the conversion of pyrazole carboxylic acids to their corresponding methyl esters.

Introduction of the Amino Group: Reduction of Nitro-Precursors

A common and effective strategy for introducing an amino group onto an aromatic ring, including the pyrazole nucleus, is through the reduction of a corresponding nitro-precursor. rsc.org This two-step approach involves the nitration of the pyrazole ring, followed by the reduction of the nitro group to an amine.

The nitration of a pyrazole-3-carboxylate can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the pyrazole ring. Subsequent reduction of the nitro group to the desired amino functionality can be accomplished using a variety of reducing agents. commonorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. commonorganicchemistry.com Other reducing systems like tin(II) chloride in hydrochloric acid or iron powder in acetic acid are also commonly used. commonorganicchemistry.comwikipedia.org The choice of reducing agent is often dictated by the presence of other reducible functional groups in the molecule.

Table 3: Reagents for the Reduction of Nitroarenes to Anilines

| Reagent | Conditions | Advantages | Reference |

| H₂, Pd/C | 1 atm, Room Temperature | Clean, high yield | commonorganicchemistry.com |

| SnCl₂·2H₂O | HCl, Ethanol | Mild, chemoselective | commonorganicchemistry.com |

| Fe, NH₄Cl | Ethanol/Water, Reflux | Inexpensive, effective | wikipedia.org |

| Zn, AcOH | Room Temperature | Mild | commonorganicchemistry.com |

This table presents a selection of common reagents used for the reduction of nitro groups to amines, a key transformation for the synthesis of amino-pyrazoles.

Regioselective Synthesis and Isomer Control

Achieving the correct regiochemistry, specifically the 4-amino and 3-carboxylate substitution pattern on the 1H-pyrazole ring, is a critical challenge in the synthesis of the target molecule. The formation of regioisomers is a common issue in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. nih.govnih.gov

The regioselectivity of the initial cyclocondensation reaction is influenced by several factors, including the nature of the substituents on the dicarbonyl precursor, the reaction conditions (e.g., pH, solvent, temperature), and the steric and electronic properties of the hydrazine derivative. nih.gov For instance, the reaction of an unsymmetrical β-ketoester with hydrazine can potentially yield two different pyrazolone isomers. Careful control of the reaction conditions is therefore essential to favor the formation of the desired regioisomer.

In the context of introducing the amino group via nitration, the directing effects of the existing substituents on the pyrazole ring play a crucial role in determining the position of the incoming nitro group. The ester group at the 3-position is generally a meta-director, which would favor nitration at the 5-position. Therefore, a synthetic strategy that installs the nitrogen functionality at the 4-position prior to or during the ring formation is often more efficient for achieving the desired isomer. This can be accomplished by starting with a precursor that already contains a nitrogen-based functional group at the appropriate position. researchgate.net

Novel and Efficient Synthetic Protocols

Recent advancements in synthetic chemistry have provided powerful tools for the construction of the pyrazole nucleus. These protocols prioritize efficiency, atom economy, and the reduction of waste, representing a significant leap forward from classical methods.

Microwave-assisted organic synthesis has emerged as a transformative technique, significantly accelerating reaction rates and often improving product yields compared to conventional heating methods. dergipark.org.tr This technology has been effectively applied to the synthesis of derivatives of this compound.

A notable application is the one-pot, three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, which are derivatives prepared from methyl 5-aminopyrazole-4-carboxylates. nih.govnih.gov In this method, the pyrazole substrate reacts with trimethyl orthoformate and various primary amines under controlled microwave irradiation. nih.gov The process is highly selective, leading to the annulation of the pyrimidine (B1678525) ring without undesired reactions at the pyrazole ring's nitrogen atoms. nih.gov This approach has proven successful for a range of substrates, including substituted benzylamines, affording the desired products in good to excellent yields. nih.govnih.gov However, when aromatic amines are used as substrates, the yields have been observed to be lower. nih.gov

The key advantages of microwave irradiation in this context are the dramatic reduction in reaction time, from hours to mere minutes, and the ability to perform reactions under solvent-free conditions, which enhances the method's environmental friendliness. dergipark.org.trresearchgate.net

Table 1: Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 5-aminopyrazole-4-carboxylates, Trimethyl orthoformate, Benzylamines | Microwave Irradiation, 160 °C, 55 min, Ethanol | Substituted Pyrazolo[3,4-d]pyrimidin-4-ones | 60–85% | nih.govnih.gov |

| Methyl 5-aminopyrazole-4-carboxylates, Trimethyl orthoformate, Aromatic amines | Microwave Irradiation, 160 °C, 55 min, Ethanol | Substituted Pyrazolo[3,4-d]pyrimidin-4-ones | 21–53% | nih.gov |

One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. researchgate.net This approach minimizes the need for purification of intermediates, thereby saving time, solvents, and resources.

The synthesis of pyrazole derivatives has greatly benefited from MCR strategies. For instance, the previously mentioned microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates is a prime example of a one-pot, three-component reaction. nih.govnih.gov

Another powerful example is the four-component synthesis of bioactive pyranopyrazoles. This reaction involves the condensation of an aromatic aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate. Utilizing citric acid as a mild, inexpensive, and biodegradable organocatalyst in water, this method provides the desired fused heterocyclic products in good to excellent yields with short reaction times and a simple workup procedure. Furthermore, molecular iodine has been employed as a catalyst in a one-pot, three-component reaction to selectively prepare 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides in good to excellent yields. nih.gov These MCRs exemplify a modern, cost-effective, and environmentally friendly approach to synthesizing complex pyrazole-containing scaffolds. researchgate.net

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. thieme-connect.com In pyrazole synthesis, this has led to the development of environmentally benign protocols that often offer economic benefits as well. nih.gov

Key green approaches include:

Use of Green Solvents: Water is an ideal green solvent due to its availability, non-toxicity, and safety. thieme-connect.com The synthesis of pyranopyrazoles using citric acid as a catalyst is effectively performed in water, simplifying product isolation and catalyst removal.

Alternative Energy Sources: As discussed, microwave irradiation is a green technology that reduces energy consumption and reaction times. nih.govnanobioletters.com

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can sometimes enhance reactivity. dntb.gov.ua The synthesis of pyrazole-4-carbonitrile derivatives has been successfully achieved under solvent-free conditions. dntb.gov.ua

Use of Heterogeneous or Organocatalysts: Replacing stoichiometric reagents with catalytic amounts of less toxic and recyclable catalysts is a core principle of green chemistry. thieme-connect.com The use of citric acid, L-proline, and nanosized magnesium oxide in pyrazole synthesis are examples of this approach.

These strategies are integral to modern synthetic methodologies, making the production of pyrazole derivatives like this compound more sustainable. thieme-connect.comnih.gov

Scalable Synthesis and Industrial Research Perspectives

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges, including cost, safety, and reproducibility. Research into the scalable synthesis of pyrazole derivatives aims to develop robust, cost-effective, and industrially viable methods. tandfonline.com

Another key aspect of industrial research is safety. For example, a simple and safe synthetic route for 5-acetyl-1H-pyrazole-3-carboxylic acid, a key intermediate for the drug darolutamide, was developed to be suitable for scale-up by specifically avoiding the use of explosive diazo reagents common in other synthetic routes. researchgate.net The development of reproducible and scalable methods is crucial for preparing key intermediates and active pharmaceutical ingredients, ensuring a reliable supply for clinical and commercial needs. tandfonline.comresearchgate.net

Chemical Reactivity and Transformation Pathways of Methyl 4 Amino 1h Pyrazole 3 Carboxylate

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. Its reactivity is influenced by the electronic effects of its substituents. In Methyl 4-amino-1H-pyrazole-3-carboxylate, the amino group at the C4 position enhances the electron density of the ring, activating it towards certain reactions, while the carboxylate group at C3 has a deactivating effect.

The pyrazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The presence of the activating amino group at the C4 position directs incoming electrophiles primarily to the C5 position, which is ortho to the amino group. The best yields for such reactions are often obtained when the aminopyrazole has an electron-releasing group. encyclopedia.pub

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, the reaction of substituted aminopyrazoles with iodine can lead to the formation of C-S bonds through an electrophilic aromatic substitution mechanism. encyclopedia.pub The reaction proceeds with a wide range of substrates, but outcomes are improved when the aminopyrazole contains an electron-releasing group or the electrophilic reagent has an electron-withdrawing group. encyclopedia.pub

Table 1: Examples of Electrophilic Substitution on Aminopyrazole Systems

| Reactant 1 | Electrophile | Product | Reference |

|---|---|---|---|

| 5-Aminopyrazole Derivative | Iodine/Benzenethiol | 4-Thioether-5-aminopyrazole | encyclopedia.pub |

Note: This table provides examples of electrophilic substitution on the aminopyrazole core, illustrating the general reactivity of the ring system.

Nucleophilic substitution on an unsubstituted pyrazole ring is generally difficult due to the ring's electron-rich nature. However, the presence of strong electron-withdrawing groups, such as a nitro group, and a good leaving group, like a halogen, can facilitate such reactions. osti.gov For example, 4-bromo-nitropyrazole-carboxylic acids have been shown to react with arylamines in the presence of a copper catalyst to yield 4-arylamino substituted products. osti.gov This indicates that under appropriate activation, the C4 position of a pyrazole ring can be susceptible to nucleophilic attack.

Transformations of the Amino Group

The exocyclic amino group at the C4 position is a key site of reactivity, allowing for a wide range of chemical transformations.

Primary aromatic amines, including 4-aminopyrazoles, can be converted to diazonium salts through reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These pyrazolediazonium salts are valuable intermediates. researchgate.net They can undergo coupling reactions with electron-rich aromatic compounds (like phenols) or active methylene (B1212753) compounds to form highly colored azo compounds. researchgate.net

For example, the diazotization of ethyl 3-amino-1H-pyrazole-4-carboxylate followed by coupling with various active methylene compounds affords intermediate azo compounds which can then cyclize to form pyrazolo[5,1-c] nih.govresearchgate.netbme.hutriazine derivatives. researchgate.net

Table 2: Diazotization and Coupling of Aminopyrazole Esters

| Aminopyrazole | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Phenols | 5-Arylazo-pyrazole | researchgate.net |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Malononitrile | Pyrazolo[5,1-c] nih.govresearchgate.netbme.hutriazine | researchgate.net |

The amino group of this compound readily undergoes acylation with reagents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a common method for protecting the amino group or for synthesizing derivatives with modified biological activities. For instance, the synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid involves an acylation step using trifluoroacetyl chloride on a related aminopyrazole precursor. researchgate.net Other derivatizations can include reactions with sulfonyl chlorides to form sulfonamides or with isocyanates to yield urea (B33335) derivatives.

Aminopyrazoles are crucial precursors for the synthesis of fused heterocyclic systems. A prominent example is the formation of pyrazolo[1,5-a]pyrimidines. This synthesis is most frequently achieved through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, such as 1,3-diketones, β-ketoesters, or enaminones. nih.govbme.hu The reaction involves the nucleophilic attack of the exocyclic 5-amino group and the endocyclic N1 nitrogen onto the two electrophilic carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration. chim.it

This reaction is highly regioselective, with the greater nucleophilicity of the exocyclic amino group typically initiating the reaction. researchgate.net The use of catalysts like sulfuric acid or simply refluxing in a solvent like acetic acid can facilitate this transformation. nih.gov

Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles

| Aminopyrazole Reactant | 1,3-Dielectrophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Amino-3-arylamino-1H-pyrazole-4-carbonitrile | Pentane-2,4-dione | H₂SO₄, Acetic Acid | 2,7-Dimethyl-5-(arylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 87-95% | nih.gov |

| 5-Amino-3-arylpyrazoles | Enaminones | Acetic Acid, Reflux | Substituted Pyrazolo[1,5-a]pyrimidines | High | ekb.eg |

Modifications of the Methyl Ester Group

The methyl ester functionality at the C3 position is a key handle for structural elaboration, readily undergoing several classical ester transformations. These modifications are fundamental for creating derivatives with altered physicochemical properties and for the synthesis of more complex molecules, such as pyrazole-based amides and other esters.

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, often serving as the initial step for further derivatization, such as amidation. This reaction is typically achieved under basic conditions. Alkaline hydrolysis of pyrazole esters, such as ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate, has been successfully performed using aqueous sodium hydroxide (B78521) in a mixed solvent system of tetrahydrofuran (B95107) and methanol (B129727) at elevated temperatures. nih.gov This method effectively saponifies the ester to yield the carboxylate salt, which upon acidic workup, precipitates the desired 4-amino-1H-pyrazole-3-carboxylic acid.

Similarly, other substituted pyrazole methyl esters have been hydrolyzed using basic conditions, for instance, with 2N NaOH in methanol under reflux, to yield the corresponding pyrazole-4-carboxylic acids. ktu.edu This robust and high-yielding reaction underscores its utility in synthetic schemes requiring the free carboxylic acid moiety.

Table 1: Conditions for Hydrolysis of Pyrazole Esters

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate | 1. 2.5N NaOH, THF/MeOH, 333 K, 4 h2. 6N HCl | 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid | nih.gov |

The synthesis of pyrazole carboxamides is of significant interest due to their prevalence in pharmacologically active compounds. These derivatives can be prepared from this compound through two main pathways: direct reaction with an amine (ammonolysis or aminolysis) or a two-step process involving initial hydrolysis to the carboxylic acid followed by amide bond formation.

Direct conversion of a similar pyrazole ester, ethyl 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxylate, to the corresponding carboxamide has been achieved by reaction with concentrated ammonia. google.com This method, known as ammonolysis, can be an efficient route to the primary amide.

Alternatively, the carboxylic acid obtained from hydrolysis (as described in 3.3.1) can be coupled with various amines to produce a wide array of N-substituted carboxamides. Standard peptide coupling reagents are effective for this transformation. For example, pyrazole-4-carboxylic acids have been reacted with aniline (B41778) in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) to yield the corresponding anilides. ktu.edu Another common method involves activating the carboxylic acid by converting it to an acyl chloride with reagents like oxalyl chloride or thionyl chloride, followed by reaction with an amine. google.com

Table 2: Synthesis of Pyrazole Carboxamides

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxylate | Concentrated ammonia | 4-Nitro-1-methyl-3-n-propylpyrazole-5-carboxamide | google.com |

| 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylic acid | Aniline, EDC·HCl, DMAP, Dichloromethane | N-Phenyl-5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxamide | ktu.edu |

Transesterification offers a direct pathway to convert the methyl ester into other alkyl esters without proceeding through the carboxylic acid intermediate. This reaction is typically catalyzed by an acid or a base and involves reacting the ester with an excess of a different alcohol. While specific studies on the transesterification of this compound are not widely documented, the principle is applicable. For instance, in the synthesis of related heterocyclic systems, it has been observed that conducting reactions in methanolic media can lead to the formation of a methyl ester via transesterification from an ethyl ester precursor. nih.gov This indicates the susceptibility of the ester group to alcoholysis under certain reaction conditions, suggesting that this compound could be converted to other esters, such as an ethyl or propyl ester, by refluxing in the corresponding alcohol with a suitable catalyst.

Functionalization at Other Positions of the Pyrazole Ring

Beyond the ester group, the pyrazole ring itself is amenable to functionalization, particularly at the N1 nitrogen and the C5 carbon. The presence of the amino group at C4 influences the reactivity of the ring.

N-alkylation is a common modification for 1H-pyrazoles. The reaction of tautomeric NH-pyrazoles, such as 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate, with alkyl halides like methyl iodide or ethyl iodide in the presence of a base such as potassium hydroxide (KOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) typically leads to a mixture of N1 and N2 substituted regioisomers. ktu.edu The ratio of these isomers can be influenced by the nature of the alkylating agent and the substituents on the pyrazole ring. ktu.edu

Electrophilic substitution on the pyrazole ring is also a viable pathway for functionalization. For example, the C4 position of the pyrazole ring is susceptible to bromination. The reaction of 1-methyl-3-n-propylpyrazole-5-carboxylic acid ethyl ester with bromine in an organic solvent provides the 4-bromo derivative. google.com This halogenated intermediate can then undergo further reactions, such as amination, to introduce new functional groups onto the pyrazole core. google.com

Table 3: Functionalization Reactions on the Pyrazole Ring

| Starting Material | Reagents and Conditions | Position of Functionalization | Product | Reference |

|---|---|---|---|---|

| 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate | Methyl Iodide, KOH, DMF | N1/N2 | Mixture of N-methylated regioisomers | ktu.edu |

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Amino 1h Pyrazole 3 Carboxylate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei.

Proton NMR (¹H NMR) spectroscopy provides critical data on the number, environment, and connectivity of protons within a molecule. For Methyl 4-amino-1H-pyrazole-3-carboxylate and its analogues, the ¹H NMR spectrum exhibits characteristic signals that confirm its structure.

Key proton signals typically observed include:

Pyrazole (B372694) Ring Proton (C5-H): A singlet is typically observed for the proton attached to the pyrazole ring. In analogues like tert-butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-3-yl]piperidine-1-carboxylate, this proton (Pyr 5-H) appears as a singlet around δ 8.34 ppm. mdpi.com For other related structures, this signal can be found in the range of δ 7.5-8.5 ppm. mdpi.comrsc.org

Amino Protons (NH₂): The protons of the primary amino group usually appear as a broad singlet due to quadrupole broadening and chemical exchange. In related 3-amino-1H-pyrazole-4-carbonitriles, this signal (NH₂) is observed at δ 6.40-6.50 ppm. researchgate.net

Methyl Ester Protons (OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is a key feature. This signal is consistently reported around δ 3.83-3.85 ppm in various pyrazole carboxylate analogues. mdpi.comktu.edu

Pyrazole NH Proton: The proton on the pyrazole nitrogen (N1-H) often appears as a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, although its observation can be dependent on solvent and concentration. In 3-amino-5-phenyl-1H-4-pyrazolecarbonitrile, this NH proton is noted as a broad singlet at δ 12.16 ppm. researchgate.net

The precise chemical shifts can be influenced by the solvent and the presence of other substituents on the pyrazole ring. ipb.pt

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound Analogues

| Proton Assignment | tert-Butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-3-yl]piperidine-1-carboxylate mdpi.com | tert-Butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate mdpi.com | 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile researchgate.net |

| Pyrazole Ring-H | 8.34 (s, 1H, Pyr 5-H) | 8.03 (s, 1H, Pyr 3-H) | - |

| OCH₃ | 3.85 (s, 3H) | 3.84 (s, 3H) | - |

| NH₂ | - | - | 6.50 (s, 2H) |

| Pyrazole NH | - | - | 12.16 (br s, 1H) |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

For this compound and its derivatives, the key ¹³C NMR signals are:

Carbonyl Carbon (C=O): The ester carbonyl carbon is one of the most downfield signals, typically appearing in the range of δ 163-165 ppm. ktu.edu In related carboxylic acids, this signal can be found between 165 and 185 δ. libretexts.org

Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the three carbon atoms in the pyrazole ring are diagnostic. In an N-unsubstituted analogue, the C4 carbon resonates around δ 110.1 ppm, while the C3 and C5 carbons appear at δ 138.7 and 153.6 ppm, respectively. mdpi.comktu.edu The broadening of C3 and C5 signals can indicate rapid tautomeric exchange on the NMR timescale. ktu.eduresearchgate.net

Methoxy Carbon (OCH₃): The carbon of the methyl ester group typically resonates around δ 51.4 ppm. ktu.edu

Substituent effects can significantly influence the chemical shifts of the pyrazole ring carbons. researchgate.net

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Carboxylate Analogues

| Carbon Assignment | tert-Butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-3-yl]piperidine-1-carboxylate ktu.edu | Tautomeric 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate mdpi.comktu.edu |

| C=O (Ester) | 163.8 | - |

| Pyr C3 | 159.0 | 138.7 (broad) |

| Pyr C4 | 112.8 | 110.1 |

| Pyr C5 | 131.2 | 153.6 (broad) |

| OCH₃ | 51.4 | - |

Two-dimensional (2D) and advanced NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the regiochemistry of substituted pyrazoles. ktu.eduipb.pt

¹⁵N NMR Spectroscopy: This technique directly probes the nitrogen atoms in the molecule. For pyrazole analogues, distinct signals are observed for the "pyrrole-like" nitrogen (N1) and the "pyridine-like" nitrogen (N2). For example, in a substituted pyrazole, the N1 nitrogen resonated at δ –165.7 ppm, while the N2 nitrogen appeared at δ –81.5 ppm. ktu.edu These shifts provide valuable information about the electronic environment and tautomeric form.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range (typically 2-3 bond) correlations between protons and carbons. This is instrumental in connecting different parts of the molecule. For instance, a three-bond correlation between the methyl ester protons (OCH₃) and the carbonyl carbon (C=O) confirms the ester functionality. mdpi.com HMBC is also used to differentiate between regioisomers by observing correlations between protons on substituents and specific pyrazole ring carbons or nitrogens (¹H-¹⁵N HMBC). mdpi.comktu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, which is critical for confirming stereochemistry and the regiochemistry of substituents. For example, a NOESY correlation between protons of a substituent on N1 and the C5-H of the pyrazole ring can confirm the position of the substituent. mdpi.comktu.edu

The combination of these advanced techniques provides a comprehensive and unambiguous structural confirmation of this compound and its analogues. ktu.edu

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is highly effective for identifying key functional groups. The IR spectrum of this compound and its analogues shows several characteristic absorption bands:

N-H Stretching: The amino group (NH₂) typically displays two distinct bands corresponding to symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. researchgate.net The pyrazole ring N-H stretch appears as a broader band, often around 3100-3200 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretches from the pyrazole ring are usually found just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹ (e.g., ~2949 cm⁻¹). rsc.orgktu.edu

C=O Stretching: The ester carbonyl group gives rise to a strong, sharp absorption band. For conjugated esters like this, the band is typically located in the 1708-1712 cm⁻¹ range. ktu.edu This is one of the most prominent peaks in the spectrum.

C=C and C=N Stretching: Vibrations from the pyrazole ring (C=C and C=N bonds) appear in the fingerprint region, typically between 1500 and 1600 cm⁻¹. rsc.org

The position and shape of the N-H and C=O bands can be influenced by hydrogen bonding. libretexts.orgfu-berlin.de

Interactive Data Table: Characteristic IR Frequencies (cm⁻¹) for Pyrazole Analogues

| Functional Group | tert-Butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-3-yl]piperidine-1-carboxylate ktu.edu | 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile researchgate.net | 1-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazole rsc.org |

| N-H Stretch (Amine) | - | 3348, 3303 | - |

| N-H Stretch (Pyrazole) | - | 3193 | - |

| C-H Stretch (Aliphatic) | 2949 | - | 2942 |

| C=O Stretch (Ester) | 1708 | - | - |

| C=C / C=N Stretch (Ring) | 1537 | - | 1595, 1508 |

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of photons and is particularly sensitive to non-polar, symmetric vibrations. researchgate.net While experimental Raman spectra for the title compound are not widely published, the technique is valuable for characterizing pyrazole derivatives. rsc.org

Complementary Information: Raman is especially useful for observing symmetric vibrations that may be weak or inactive in the IR spectrum. For the pyrazole ring, symmetric stretching modes would be expected to produce strong Raman signals.

Theoretical Predictions: Density Functional Theory (DFT) calculations are frequently employed to predict theoretical Raman spectra. researchgate.netrsc.org These computational studies help in assigning observed vibrational modes and can provide insight into the molecular structure and bonding. The computed vibrational frequencies from DFT are often found to be highly correlated with experimental values. rsc.org

Advantages: A significant advantage of Raman spectroscopy is that water is a very weak scatterer, making it an excellent technique for studying samples in aqueous solutions without overwhelming solvent interference. researchgate.net Furthermore, Raman measurements can be performed down to very low wavenumbers (ca. 10 cm⁻¹), covering the terahertz region.

For pyrazole derivatives, many functional groups are Raman active, which aids in their spectroscopic elucidation. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. For this compound (C₅H₇N₃O₂), the calculated molecular weight is 141.13 g/mol . ncats.io In an electron ionization (EI) mass spectrum, this would correspond to the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 141.

The fragmentation of pyrazole derivatives is highly dependent on the nature and position of their substituents. tandfonline.comtandfonline.com The fragmentation pattern of this compound would be influenced by the pyrazole core and its amino and methyl carboxylate functional groups. General fragmentation pathways for substituted pyrazoles often involve the loss of stable small molecules like HCN and N₂ from the heterocyclic ring. researchgate.net

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 141 | [M]⁺ (Molecular Ion) | - |

| 110 | [M - •OCH₃]⁺ | •OCH₃ |

| 82 | [M - •COOCH₃]⁺ | •COOCH₃ |

| 83 | [M - C₂H₂O₂]⁺ | C₂H₂O₂ (from ester) |

| 67 | [C₃H₃N₂]⁺ (Pyrazole ring fragment) | •NH₂ and •COOCH₃ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related pyrazole carboxylate derivatives allows for a well-founded prediction of its solid-state characteristics. researchgate.netresearchgate.netnih.gov

The molecular structure of pyrazole derivatives reveals a five-membered ring containing three carbon and two adjacent nitrogen atoms. wikipedia.org In the solid state, molecules of this compound are expected to be organized through a network of intermolecular hydrogen bonds. The N-H bonds of the pyrazole ring and the amino group are strong hydrogen bond donors, while the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group are effective hydrogen bond acceptors. nih.gov This functionality can lead to the formation of various supramolecular structures, such as dimers, chains, or three-dimensional networks, which dictate the crystal packing. For example, the crystal structure of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid features a three-dimensional framework built from a combination of O-H⋯O, O-H⋯N, and C-H⋯O hydrogen bonds. nih.gov Similarly, other pyrazole derivatives show extensive hydrogen bonding networks involving water molecules when crystallized from aqueous solutions. rsc.orgresearchgate.net

The planarity of the pyrazole ring is a common feature, although substituents may be twisted relative to the ring. In related structures, carboxylate groups are often nearly coplanar with the pyrazole ring, a conformation that can be stabilized by intramolecular hydrogen bonds. nih.gov

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid | C₇H₉N₃O₂ | Monoclinic | P2₁/c | nih.gov |

| Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate | C₇H₁₁N₃O₂S | Triclinic | P-1 | nih.gov |

| 4-Chloro-1H-pyrazole-3-carboxylic acid | C₄H₃ClN₂O₂ | Monoclinic | C2/c | researchgate.net |

| 3-Amino-N′-hydroxy-1H-pyrazole-4-carboximidamide | C₄H₇N₅O | Monoclinic | P2₁ | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a sample. This experimental data is then compared to the theoretical values calculated from the compound's molecular formula to verify its purity and elemental composition. For a synthesized sample of this compound, the experimental percentages are expected to align closely with the calculated theoretical values, typically within a margin of ±0.4%. researchgate.net

The theoretical elemental composition of this compound is derived from its molecular formula, C₅H₇N₃O₂, and the atomic weights of its constituent elements. ncats.io

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 42.56% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 5.00% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 29.78% |

| Oxygen | O | 15.999 | 2 | 31.998 | 22.68% |

| Total | - | - | - | 141.13 | 100.00% |

This compositional verification is a critical step in the characterization of newly synthesized compounds, ensuring that the material being studied corresponds to the correct molecular formula before further spectroscopic and biological evaluation. ekb.eg

Theoretical and Computational Chemistry Studies on Methyl 4 Amino 1h Pyrazole 3 Carboxylate and Analogues

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are crucial for predicting a compound's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. For pyrazole (B372694) derivatives, DFT methods, particularly using the B3LYP or M06-2X functionals with a 6-311++G(d,p) basis set, have been widely employed to optimize molecular geometries and calculate electronic properties. nih.govnih.govmdpi.com These methods have demonstrated reliability in predicting the structural parameters of pyrazole rings and their substituents. mdpi.com

Ab initio calculations, while often more computationally intensive, provide a high level of theory and are used for benchmarking results. For pyrazole systems, methods like MP2 (Møller-Plesset perturbation theory of the second order) have been used to investigate structural differences and tautomeric stability. researchgate.net The choice of method and basis set is critical for obtaining accurate results that correlate well with experimental data. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory is instrumental in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The HOMO-LUMO energy gap (ΔE) is a significant indicator of a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comnih.gov

For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the pyrazole ring and the carboxylate group, suggesting these areas are susceptible to nucleophilic attack.

Global chemical reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Ionization Potential (IP ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (EA ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrazole-Carboxamide Derivative 1 | -5.44 | -1.21 | 4.23 |

| Pyrazole-Carboxamide Derivative 2 | -5.56 | -1.24 | 4.32 |

| Pyrazole-Carboxamide Derivative 3 | -5.63 | -1.41 | 4.21 |

| Pyrazole-Carboxamide Derivative 4 | -5.67 | -1.79 | 3.88 |

Data for pyrazole-carboxamide derivatives are presented as analogues to Methyl 4-amino-1H-pyrazole-3-carboxylate. jcsp.org.pk

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov This analysis is particularly useful for understanding hyperconjugative interactions, intramolecular charge transfer (ICT), and the nature of chemical bonds. researchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(N) of Amino Group | π(C3-C4) of Pyrazole Ring | Data Not Available | π-conjugation |

| LP(N1) of Pyrazole Ring | π(C5-N1) of Pyrazole Ring | Data Not Available | Ring delocalization |

| LP(O) of Carbonyl | σ*(C-O) of Ester | Data Not Available | Hyperconjugation |

Illustrative NBO interactions expected for this compound based on general principles for similar compounds.

Spectroscopic Property Prediction via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). nih.goveurjchem.com For pyrazole derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, which are often π → π* transitions within the conjugated system. nih.gov

The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (1H and 13C). researchgate.net These theoretical predictions, when compared with experimental data, can help in the structural elucidation of complex molecules and in understanding the electronic environment of different nuclei. mdpi.com Computational predictions of vibrational frequencies (IR spectra) can also aid in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net

| Spectroscopic Property | Computational Method | Predicted Parameter for Analogues |

|---|---|---|

| UV-Vis (λmax) | TD-DFT/B3LYP | ~250-350 nm |

| 1H NMR (δ) | GIAO/DFT | Ring Protons: 7-8 ppm, NH2: 4-6 ppm, CH3: 3-4 ppm |

| 13C NMR (δ) | GIAO/DFT | Ring Carbons: 100-150 ppm, Carbonyl: 160-170 ppm |

Expected ranges for spectroscopic properties of this compound based on data for analogous pyrazole derivatives. jcsp.org.pkresearchgate.net

Studies on Molecular Electrostatic Potential (MEP) and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. deeporigin.com The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, prone to nucleophilic attack). Green and yellow denote regions of intermediate potential. nih.gov

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the carboxylate group and the nitrogen atoms of the pyrazole ring and the amino group, indicating these are the primary sites for electrophilic attack and hydrogen bonding. The most positive potential (blue) would be expected around the hydrogen atoms of the amino group and the pyrazole NH, identifying them as sites for nucleophilic attack.

Tautomerism and Conformational Analysis

Pyrazole derivatives, particularly those with amino and hydroxyl substituents, are known to exhibit tautomerism. For this compound, annular prototropic tautomerism is a key feature, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two main tautomeric forms: this compound and Methyl 5-amino-1H-pyrazole-3-carboxylate.

Computational studies, often using DFT methods, can predict the relative energies and stabilities of these tautomers in the gas phase and in different solvents. nih.govresearchgate.net The relative stability is influenced by the electronic nature of the substituents and the potential for intramolecular hydrogen bonding. nih.gov For 3(5)-aminopyrazoles, the 3-amino tautomer is often found to be more stable. researchgate.net However, the tautomeric equilibrium can be influenced by the solvent, with more polar solvents potentially stabilizing the more polar tautomer. researchgate.net

Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. For this compound, this would involve the orientation of the methyl ester group relative to the pyrazole ring. Computational methods can be used to identify the most stable conformers and the energy barriers for their interconversion.

Annular Tautomerism in Aminopyrazoles

Annular tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the heterocyclic ring. For a compound like this compound, this results in two potential tautomeric forms: this compound and Methyl 4-amino-2H-pyrazole-3-carboxylate. The stability and prevalence of these tautomers are dictated by the nature and position of the substituents on the pyrazole ring. nih.govresearchgate.net

Theoretical studies, often employing ab initio and Density Functional Theory (DFT) calculations, are used to determine the relative energies of these tautomers. researchgate.net Research on analogous 3(5)-aminopyrazoles has shown that factors such as intramolecular hydrogen bonding, the electron-donating or -withdrawing nature of other substituents, and pyrazole aromaticity significantly influence which tautomer is more stable. nih.gov For instance, in the solid state, 4-substituted 3(5)-aminopyrazoles predominantly exist as the 3-amino tautomer. researchgate.net However, the presence of different substituents can shift this preference. nih.govnih.gov In the case of curcuminoid NH-pyrazoles, crystallographic studies have identified the presence of a unique tautomer or a mixture of both, stabilized by complex hydrogen bond patterns. rsc.org

The equilibrium between these forms is a key feature of pyrazoles, and while the individual tautomers are generally not isolable under normal conditions, their relative populations can be predicted computationally. researchgate.net

Side-Chain Tautomerism and Conformational Preferences

Beyond the annular tautomerism of the ring, the side chains of this compound—the amino and methyl carboxylate groups—exhibit conformational preferences. The rotation around the C3-C(O)OCH₃ bond is particularly important. Theoretical analyses and FT-IR spectra of similar pyrazoles with ester or amide groups have revealed equilibria related to the conformational changes of the side chain, specifically the cis/trans arrangement of the ester/amide group relative to the pyrazole ring. nih.gov

The conformation is often influenced by the potential for intramolecular interactions. nih.gov For example, a specific orientation might be favored if it allows for the formation of an intramolecular hydrogen bond between the amino group at the 4-position and the carbonyl oxygen of the ester group at the 3-position. Computational modeling can calculate the energy barriers for rotation around this bond and identify the most stable conformers.

Influence of Solvents on Tautomeric Equilibria

The tautomeric equilibrium of aminopyrazoles is highly sensitive to the surrounding environment, particularly the solvent. mdpi.com Solvents can differentially stabilize the various tautomers, thereby shifting the equilibrium. rsc.orgnih.gov Computational studies typically model these effects using Polarizable Continuum Models (PCM), which simulate the bulk properties of a solvent. academie-sciences.fr

Theoretical analysis of aminopyrazoles has demonstrated that an increase in solvent polarity often leads to a greater stabilization of the more polar tautomer. researchgate.netacademie-sciences.fr For example, calculations on 4-substituted 3(5)-aminopyrazoles showed an increase in the relative stability of the more polar 5-amino tautomer when moving from the gas phase to a polar solvent like DMSO. researchgate.net This is because polar solvents can more effectively solvate charged or highly polar species. nih.gov The capability of the solvent to act as a hydrogen bond donor or acceptor also plays a crucial role in stabilizing specific tautomeric forms. nih.govnih.gov

| Factor | Influence on Tautomeric Equilibrium | Computational Method |

| Substituent Effect | Electron-donating/withdrawing groups alter the electron density of the ring, favoring one tautomer over another. nih.gov | DFT, Ab initio calculations |

| Intramolecular H-Bonds | Can lock the molecule into a specific tautomeric and conformational state. nih.gov | NBO Analysis |

| Solvent Polarity | Polar solvents tend to stabilize the more polar tautomer, shifting the equilibrium. researchgate.netacademie-sciences.fr | Polarizable Continuum Models (PCM) |

| Specific Solvation | Direct hydrogen bonding with solvent molecules can stabilize a particular tautomer. rsc.org | Explicit solvent models |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules of this compound are arranged in a specific three-dimensional lattice, the stability of which is determined by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal. nih.govuomphysics.net

For pyrazole derivatives, typical intermolecular contacts include:

H···H contacts: Often the most abundant, representing van der Waals forces. nih.govas-proceeding.com

O···H/H···O and N···H/H···N contacts: Indicative of hydrogen bonds, which are strong, directional interactions crucial for the stability of the crystal structure. researchgate.netas-proceeding.com

C···H/H···C contacts: Weaker hydrogen bonding and van der Waals interactions. nih.gov

π–π stacking: Interactions between the aromatic pyrazole rings of adjacent molecules. as-proceeding.com

The percentage contributions of these interactions can be quantified from the fingerprint plots, providing a detailed picture of the crystal's supramolecular architecture. researchgate.net

| Type of Interaction | Typical Contribution in Pyrazole Crystals | Significance |

| H···H | 35-60% nih.govas-proceeding.com | Major contributor to crystal packing, van der Waals forces. |

| O···H / N···H | 15-35% nih.govas-proceeding.com | Strong, directional hydrogen bonds defining the molecular assembly. |

| C···H | 10-20% nih.govresearchgate.net | Weak hydrogen bonds and van der Waals interactions. |

| C···C / π–π stacking | 3-5% researchgate.net | Important for stabilizing layered structures. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, such as the synthesis of the pyrazole ring. researchgate.net The Knorr pyrazole synthesis, which involves the reaction of a hydrazine (B178648) with a β-dicarbonyl compound, is a common route to pyrazoles. chemtube3d.com

Theoretical methods like DFT can be used to map the entire reaction pathway. This involves:

Identifying Intermediates: Calculating the structures and relative energies of all potential intermediates in the reaction.

Locating Transition States: Finding the high-energy transition state structures that connect the reactants, intermediates, and products.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction.

By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. researchgate.net For example, computational studies on pyrazole formation have helped to distinguish between different proposed routes, such as initial condensation at one carbonyl group versus the other, and have provided insights into the rate-determining steps of the synthesis. researchgate.netnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used extensively in drug discovery to understand how the chemical structure of a compound relates to its biological activity. ej-chem.orgijsdr.org These models are frequently applied to pyrazole derivatives due to their wide range of pharmacological properties. researchgate.net

SAR involves qualitatively analyzing how changes in the structure of a molecule (e.g., adding, removing, or modifying functional groups) affect its biological activity.

QSAR takes this a step further by creating a mathematical model that quantitatively correlates molecular descriptors with activity. ej-chem.org Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

A typical QSAR study on pyrazole analogues involves:

Compiling a dataset of pyrazole derivatives with their measured biological activities (e.g., inhibitory concentration, IC₅₀).

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, like Multiple Linear Regression (MLR) or machine learning algorithms, to build a predictive model. researchgate.netacs.org

Validating the model to ensure its statistical significance and predictive power. nih.gov

These models can then be used to predict the activity of new, unsynthesized pyrazole derivatives, guiding the design of more potent compounds. acs.org For example, QSAR studies on pyrazole-based EGFR inhibitors have identified key structural features and descriptors that contribute to their anticancer activity. acs.orgnih.gov

| QSAR Model Parameter | Description | Example Value for a Pyrazole Model researchgate.net |

| R² (Coefficient of Determination) | Indicates how well the model fits the data (closer to 1 is better). | 0.82 - 0.90 |

| Q² (Cross-validated R²) | Measures the predictive ability of the model (closer to 1 is better). | 0.80 - 0.85 |

| RMSE (Root Mean Square Error) | Represents the deviation between predicted and actual values (lower is better). | 0.20 - 0.25 |

Applications of Methyl 4 Amino 1h Pyrazole 3 Carboxylate As a Synthetic Precursor and Scaffold in Research

Building Blocks for Complex Heterocyclic Systems

The bifunctional nature of the aminopyrazole carboxylate core makes it an ideal starting material for the synthesis of fused heterocyclic systems through cyclocondensation reactions. The amino group and the adjacent ring nitrogen can react with various bielectrophilic reagents to construct an additional fused ring.

A primary application is in the synthesis of pyrazolo[3,4-d]pyrimidines . These compounds are considered purine (B94841) analogues and are of significant interest in medicinal chemistry. The synthesis often involves treating the aminopyrazole carboxylate with reagents like formamide (B127407), urea (B33335), or thiourea. nih.gov For instance, ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid, which is then cyclized with acetic anhydride (B1165640) to form a pyrazolo[3,4-d] mdpi.comtandfonline.comoxazin-4-one intermediate. nih.gov This intermediate serves as a versatile precursor that can be reacted with various nucleophiles, such as hydroxylamine, urea, thiourea, and amines, to yield a diverse library of pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov Similarly, direct reaction with formamide is a common route to produce the core pyrazolo[3,4-d]pyrimidinone scaffold. tandfonline.com

The scaffold is also used to create other fused systems. Research has demonstrated its utility in preparing pyrazolo[3,4-b]pyridines , which are known to have applications as vasodilators, kinase inhibitors, and fungicides. beilstein-journals.orgnih.gov The general strategy involves the reaction of the 5-aminopyrazole moiety with β-diketones or α,β-unsaturated ketones. beilstein-journals.orgnih.gov Furthermore, the compound serves as a precursor for synthesizing pyrazolo[1,5-a]pyrimidines and pyrazolo[4,3-e] mdpi.comnih.govnih.govtriazolo[4,3-c]pyrimidines , highlighting its broad utility in accessing diverse heterocyclic cores of academic and industrial interest. chim.itresearchgate.netresearchgate.net

Investigations in Medicinal Chemistry

The pyrazole (B372694) nucleus is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can be functionalized to bind to a variety of biological targets with high affinity. nih.govnih.gov Methyl 4-amino-1H-pyrazole-3-carboxylate provides a key entry point for developing new therapeutic agents.

The aminopyrazole core is a cornerstone in the design of new drug candidates due to its ability to form critical hydrogen bonds and participate in various interactions with biological macromolecules. nih.gov Its rigid structure serves as a reliable anchor to which different pharmacophoric groups can be attached to optimize potency, selectivity, and pharmacokinetic properties. Numerous derivatives have been synthesized and evaluated in preclinical studies for a wide range of diseases. nih.gov The synthetic accessibility and the ease of functionalization at multiple positions (the amino group, the carboxylate, and the ring nitrogens) make it an attractive starting point for generating large libraries of compounds for high-throughput screening.

Derivatives of the aminopyrazole scaffold have been extensively investigated as inhibitors of various enzymes, particularly kinases, which are crucial regulators of cell signaling and frequent targets in cancer therapy. nih.govnih.gov For example, a series of 1H-pyrazole-3-carboxamide derivatives were designed as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDK2/4), which are important targets in acute myeloid leukemia (AML). mdpi.com

Another key enzyme target is Dihydrofolate Reductase (DHFR), which is essential for DNA synthesis. Novel pyrazolo[3,4-d]pyrimidines incorporating amino acid conjugates have been designed as potential DHFR inhibitors. tandfonline.com The research demonstrates that the pyrazole core can effectively mimic the binding of endogenous ligands in the active sites of these enzymes.

Table 1: Examples of Enzyme Inhibition by Pyrazole Derivatives

| Compound/Derivative Series | Target Enzyme(s) | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Naphthoyl-(3-pyrazolyl)thiazole hybrids | EGFR / HER-2 | 4.98 nM / 9.85 nM (Compound 18c) | nih.gov |

| 1H-Pyrazole-3-carboxamides | FLT3 / CDK2 / CDK4 | 0.089 nM / 0.719 nM / 0.770 nM (Compound 8t) | mdpi.com |

| Pyrazolo[3,4-d]pyrimidines with amino acid conjugates | DHFR | Activity investigated as potential inhibitors | tandfonline.com |

The aminopyrazole scaffold is a prolific source of potential anticancer agents. nih.gov Its derivatives have demonstrated cytotoxic activity against a wide range of human cancer cell lines. The mechanism of action is often linked to the inhibition of kinases critical for cancer cell proliferation and survival, as mentioned previously. nih.gov

For example, a series of novel pyrazolo[3,4-d]pyrimidin-4-ones synthesized from an aminopyrazole carboxylate precursor were tested for antitumor activity against the MCF-7 human breast adenocarcinoma cell line. nih.gov One derivative, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, showed the most potent inhibitory activity with a half-maximal inhibitory concentration (IC50) of 11 µM. nih.gov In another study, Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate showed good inhibition of proliferation on HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth percentage values of 54.25% and 38.44%, respectively, while showing no toxicity to normal fibroblast cells. nih.govmdpi.com

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Target Cell Line(s) | Reported Activity | Reference |

|---|---|---|---|

| 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | MCF-7 (Breast Cancer) | IC50 = 11 µM | nih.gov |

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2 (Liver), HeLa (Cervical) | 54.25% and 38.44% growth inhibition | nih.govmdpi.com |

| Naphthoyl-pyrazolyl-thiazole hybrid (Compound 18c) | HepG2 (Liver) | IC50 = 0.97 µM | nih.gov |

| 5-amino-1-((4-chlorophenyl)...)-1H-pyrazole-4-carbonitrile | NCI-H23 (Lung), HCT-15 (Colon), DU-145 (Prostate) | >90% cell proliferation inhibition | nih.gov |

The aminopyrazole scaffold has also been explored for the development of anti-infective agents. The pyrazole ring system is a structural moiety found in numerous compounds with reported antibacterial, antifungal, and antiviral activities. nih.gov

Derivatives such as pyrazolo[3,4-d]pyrimidines have been synthesized and screened for their activity against various bacterial and fungal strains. nih.gov For example, a series of novel pyrazole analogues were synthesized and evaluated for their antimicrobial properties. One compound showed high antibacterial activity against Escherichia coli (MIC: 0.25 μg/mL), while another was highly active against Streptococcus epidermidis (MIC: 0.25 μg/mL). nih.gov A different derivative in the same study displayed significant antifungal activity against Aspergillus niger (MIC: 1 μg/mL), comparable to the standard drug Clotrimazole. nih.gov These findings underscore the potential of the aminopyrazole scaffold as a template for discovering new agents to combat infectious diseases.

Table 3: Anti-infective Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole Derivative 3 | Escherichia coli | 0.25 µg/mL | nih.gov |

| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 µg/mL | nih.gov |

| Pyrazole Derivative 2 | Aspergillus niger | 1 µg/mL | nih.gov |

Research into pyrazole-containing molecules has a long history in the development of anti-inflammatory drugs, with well-known examples like celecoxib (B62257) and phenylbutazone. rjpbr.comnih.gov The aminopyrazole carboxylate scaffold continues to serve as a valuable precursor for novel anti-inflammatory agents. mdpi.com

Studies have shown that derivatives of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate exhibit significant analgesic and anti-inflammatory activities in animal models, such as the acetic acid writhing test and the carrageenan-induced paw edema test. researchgate.net Certain compounds from this series demonstrated potent anti-inflammatory effects with a lower ulcerogenic index compared to the standard drug diclofenac (B195802) sodium, suggesting a potentially better gastrointestinal safety profile. researchgate.net Another study found that a synthesized pyrazole derivative exhibited better anti-inflammatory activity than diclofenac sodium in the carrageenan-induced paw edema assay. nih.gov This line of research highlights the potential for developing safer and more effective non-steroidal anti-inflammatory drugs (NSAIDs) based on the aminopyrazole scaffold.

Synthesis of Specific Analogues for Pharmacological Studies (e.g., Sildenafil Analogues)

This compound and its derivatives are crucial precursors in the synthesis of various pharmacologically active compounds, most notably analogues of Sildenafil. beilstein-journals.orgnih.gov Sildenafil, chemically known as 5-{2-ethoxy-5-[(4-methylpiperazinyl)sulfonyl] phenyl}-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a potent inhibitor of phosphodiesterase type 5 (PDE5). nih.gov The synthesis of Sildenafil and its analogues often involves the pyrazole core, which can be derived from precursors like this compound. sci-hub.se

The general synthetic strategy involves several key steps starting from a substituted pyrazole carboxylic acid. A common pathway includes the nitration of a 1-methyl-3-alkyl-pyrazole-5-carboxylic acid, followed by the formation of a carboxamide, and subsequent reduction of the nitro group to an amine. This amino pyrazole derivative is then acylated and cyclized to form the pyrazolo[4,3-d]pyrimidinone core structure of Sildenafil.

Researchers have synthesized a variety of Sildenafil analogues by modifying the alkyl group at the 3-position of the pyrazole ring. nih.gov These modifications are aimed at exploring the structure-activity relationship and identifying compounds with potentially improved potency or selectivity. researchgate.net For instance, analogues where the n-propyl group is replaced by an ethyl or isopropyl group have been successfully synthesized and characterized. nih.gov

The synthesis of these analogues typically follows a pathway where a 4-aminopyrazole-5-carboxamide derivative is a key intermediate. nih.gov For example, 3-ethyl-1-methyl-4-amino-1-H-pyrazole-5-carboxamide can be used to build the corresponding Sildenafil analogue. nih.gov The interest in such derivatives stems from their potential to serve as lead compounds for the development of new drugs targeting erectile dysfunction and other conditions where PDE5 inhibition is beneficial. beilstein-journals.orgresearchgate.net The pyrazolo[4,3-d]pyrimidine scaffold, derived from these pyrazole precursors, is also being investigated for other potential therapeutic applications, including as anticancer agents. dntb.gov.ua

Table 1: Examples of Synthesized Sildenafil Analogues

| Analogue Name | R Group at Position 3 | Precursor Example |

|---|---|---|

| Sildenafil | n-propyl | 1-methyl-3-n-propyl-4-amino-1H-pyrazole-5-carboxamide |

| Sildenafil ethyl analogue | ethyl | 3-ethyl-1-methyl-4-amino-1-H-pyrazole-5-carboxamide nih.gov |

| Sildenafil isopropyl analogue | isopropyl | 3-isopropyl-1-methyl-4-amino-1H-pyrazole-5-carboxamide |

Biochemical Research into Enzyme Interactions and Metabolic Pathways

The pyrazole scaffold, the core of this compound, is of significant interest in biochemical research for its ability to interact with various enzymes, thereby influencing metabolic pathways. Pyrazole derivatives have been studied for their inhibitory or modulatory effects on several key enzymes. nih.govnih.gov

One notable area of research is the interaction of pyrazole derivatives with Cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of compounds. nih.gov A study investigating a series of pyrazole compounds revealed key structural determinants for their affinity and interaction with CYP2E1. It was found that pyrazole itself exhibits a moderate affinity for the catalytic site of CYP2E1, and this affinity can be enhanced by the introduction of a methyl group at specific positions on the pyrazole ring. nih.gov However, the presence of methyl groups at both the 3 and 5 positions simultaneously was found to block binding to the enzyme. nih.gov

These interactions have direct consequences on enzyme catalysis. Most of the studied pyrazoles demonstrated a mixed cooperative inhibition mechanism, where their binding could rescue the CYP2E1 enzyme from substrate inhibition. nih.gov Such studies are vital for understanding how pyrazole-containing drugs might be metabolized or how they might affect the metabolism of other co-administered drugs.

The ability of pyrazole derivatives to interact with enzyme active sites makes them valuable tools for probing enzyme structure and function. researchgate.net By systematically modifying the substituents on the pyrazole ring, researchers can map the binding pockets of enzymes and understand the specific molecular interactions—such as hydrogen bonding or hydrophobic interactions—that govern ligand binding and enzyme activity. nih.govresearchgate.net This knowledge is fundamental for the rational design of new enzyme inhibitors or activators for therapeutic purposes. researchgate.net

Development in Agrochemical Research

The pyrazole ring system, including derivatives of this compound, is a highly significant scaffold in the development of modern agrochemicals. nih.govnih.gov Compounds containing this heterocyclic structure have been successfully commercialized as fungicides, herbicides, and insecticides due to their broad spectrum of biological activities and high efficacy. nih.govresearchgate.netresearchgate.net

In fungicidal research, pyrazole carboxamides have emerged as a particularly important class. nih.gov Many of these compounds function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a critical enzyme in the mitochondrial respiratory chain of fungi. nih.govglobethesis.com By inhibiting this enzyme, they effectively disrupt the energy production of the pathogen, leading to its death. globethesis.com Research has led to the design and synthesis of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives that exhibit significant in vitro antifungal activity against various phytopathogenic fungi, such as Rhizoctonia solani and Botrytis cinerea. nih.govacs.org For example, certain isoxazole (B147169) pyrazole carboxylates have shown potent activity against R. solani. nih.gov

The following table summarizes the fungicidal activity of selected pyrazole derivatives against various plant pathogens.

Table 2: Fungicidal Activity (EC₅₀ in µg/mL) of Selected Pyrazole Derivatives

| Compound | Botrytis cinerea | Rhizoctonia solani | Valsa mali | Thanatephorus cucumeris |

|---|---|---|---|---|

| Pyrazole Derivative 26 | 2.432 | 2.182 | 1.787 | 1.638 |

| Pyrazole Carboxylate 15 | - | - | 0.32 | - |

| Pyrazole Carboxylate 24 | 0.40 | - | - | - |

Data sourced from multiple studies on novel pyrazole derivatives. acs.orgnih.gov

In the field of herbicides, pyrazole derivatives have been explored as potential inhibitors of various plant-specific enzymes. acs.org For instance, novel pyrazole-carboxamides have been designed as potential inhibitors of transketolase (TKL), an enzyme involved in the pentose (B10789219) phosphate (B84403) pathway, which is essential for plant growth. acs.org Other pyrazole compounds have shown good herbicidal activity against a range of broadleaf and grass weeds. mdpi.comnih.gov The combination of pyrazole with other active moieties, such as isothiocyanates, has also been investigated to create new herbicides with enhanced activity. mdpi.com

Potential in Material Science Research